Dasabuvir O-Trideuteromethyl-d3
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Overview
Description
Dasabuvir O-Trideuteromethyl-d3 is a deuterated analog of dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dasabuvir, as well as to explore its potential therapeutic applications.
Preparation Methods
The synthesis of Dasabuvir O-Trideuteromethyl-d3 involves the trideuteromethylation of dasabuvir. One common method for introducing trideuteromethyl groups into organic compounds is through the use of deuterated methylating agents such as deuterated iodomethane (CD3I) or deuterated dimethyl sulfoxide (d6-DMSO). The reaction typically occurs under radical conditions, often initiated by a free-radical initiator like azobisisobutyronitrile (AIBN) or through photochemical activation .
Chemical Reactions Analysis
Dasabuvir O-Trideuteromethyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dasabuvir O-Trideuteromethyl-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dasabuvir.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dasabuvir.
Therapeutic Research: Exploring the potential therapeutic applications of dasabuvir in treating diseases such as hepatitis C and other viral infections
Cancer Research: Dasabuvir has shown potential in inhibiting the growth of esophageal squamous cell carcinoma by targeting ROCK1.
Mechanism of Action
Dasabuvir O-Trideuteromethyl-d3 exerts its effects by inhibiting the HCV RNA-dependent RNA polymerase encoded by the NS5B gene. This inhibition prevents the replication of the viral genome, leading to a reduction in viral load. The compound binds to the palm domain of the NS5B polymerase, inducing a conformational change that renders the enzyme unable to elongate the viral RNA .
Comparison with Similar Compounds
Dasabuvir O-Trideuteromethyl-d3 is unique due to its trideuteromethyl group, which can provide insights into the kinetic isotope effects and metabolic stability of dasabuvir. Similar compounds include:
Dasabuvir: The non-deuterated parent compound used in combination therapy for hepatitis C.
Ombitasvir: Another direct-acting antiviral used in combination with dasabuvir.
Paritaprevir: A protease inhibitor used in combination with dasabuvir.
Ritonavir: A pharmacokinetic enhancer used in combination with dasabuvir
These compounds are often used together in combination therapies to achieve a sustained virologic response in patients with hepatitis C.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-(trideuteriomethoxy)phenyl]naphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i4D3 |
InChI Key |
NBRBXGKOEOGLOI-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1C(C)(C)C)N2C=CC(=O)NC2=O)C3=CC4=C(C=C3)C=C(C=C4)NS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.